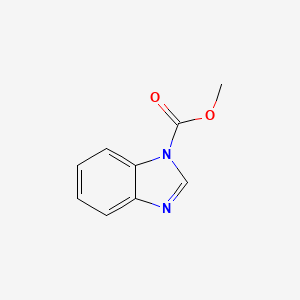

Methyl 1H-benzimidazole-1-carboxylate

説明

Structure

3D Structure

特性

CAS番号 |

69380-73-0 |

|---|---|

分子式 |

C9H8N2O2 |

分子量 |

176.17 g/mol |

IUPAC名 |

methyl benzimidazole-1-carboxylate |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)11-6-10-7-4-2-3-5-8(7)11/h2-6H,1H3 |

InChIキー |

OJHVSVKKRBFAEY-UHFFFAOYSA-N |

正規SMILES |

COC(=O)N1C=NC2=CC=CC=C21 |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Structural and Functional Dichotomy of Benzimidazole Carbamate Isomers: Carbendazim vs. Methyl Benzimidazole-1-carboxylate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole scaffold is a cornerstone in the development of a vast array of biologically active compounds. Within this class, the placement of substituents can dramatically alter molecular properties and, consequently, biological function. This technical guide provides an in-depth analysis of the structural and functional differences between two positional isomers: the widely used fungicide Carbendazim (methyl benzimidazol-2-ylcarbamate) and its lesser-known counterpart, methyl benzimidazole-1-carboxylate. We will explore how the seemingly minor shift of a methyl carboxylate group from the 2-amino position to the 1-nitrogen position of the benzimidazole ring creates a profound chasm in their mechanism of action, biological efficacy, and analytical signatures. This document will serve as a comprehensive resource, elucidating the chemical principles that govern this isomeric divergence and providing practical methodologies for their differentiation.

Part 1: Foundational Chemistry of Benzimidazole Carbamates

The benzimidazole core, an aromatic heterocyclic compound, is formed by the fusion of a benzene ring and an imidazole ring. This structure imparts a unique combination of rigidity, planarity, and hydrogen-bonding capability, making it a privileged scaffold in medicinal chemistry and agrochemistry.

Structural Elucidation of Carbendazim (Methyl Benzimidazol-2-ylcarbamate)

Carbendazim, also known as methyl 2-benzimidazolecarbamate (MBC), is a systemic benzimidazole fungicide that has been extensively used for decades.[1][2] Its chemical formula is C9H9N3O2.[3][4] The key structural feature of Carbendazim is the methyl carbamate group (-NHCOOCH3) attached to the 2-position of the benzimidazole ring.[4] This specific arrangement is crucial for its biological activity. The IUPAC name for Carbendazim is methyl N-(1H-benzimidazol-2-yl)carbamate.[4]

Structural Elucidation of Methyl Benzimidazole-1-carboxylate

In contrast to Carbendazim, methyl benzimidazole-1-carboxylate is a positional isomer where the methyl carboxylate group (-COOCH3) is directly attached to one of the nitrogen atoms (N-1) of the imidazole ring. This seemingly subtle change fundamentally alters the electronic and steric properties of the molecule. It is important to note that this isomer is not a commercial fungicide and is primarily of interest from a chemical and comparative standpoint.

Visualizing the Isomeric Difference

The distinct connectivity of these two isomers is best illustrated visually.

Figure 1: Chemical structures of Carbendazim and Methyl Benzimidazole-1-carboxylate.

Part 2: The Structural Dichotomy: A Comparative Analysis

The difference in the point of attachment of the methyl carboxylate group leads to significant variations in the physicochemical properties of the two isomers.

Electronic Effects

In Carbendazim, the carbamate group at the 2-position acts as an electron-donating group to the benzimidazole ring through resonance. This influences the basicity of the imidazole nitrogens. In methyl benzimidazole-1-carboxylate, the carboxylate group is directly attached to the N-1 nitrogen, acting as an electron-withdrawing group. This significantly reduces the electron density on the nitrogen and within the imidazole ring, thereby altering its reactivity and hydrogen bonding potential.

Stereochemical and Conformational Considerations

The substitution at the 2-position in Carbendazim allows for a relatively planar conformation, which is thought to be important for its binding to its biological target. The N-1 substitution in its isomer introduces a different steric profile around the imidazole ring, which can hinder interactions with biological macromolecules.

Physicochemical Properties

The structural differences manifest in their physicochemical properties, which are critical for their behavior in biological and environmental systems.

| Property | Carbendazim (Methyl Benzimidazol-2-ylcarbamate) | Methyl Benzimidazole-1-carboxylate (Predicted) |

| Molecular Formula | C9H9N3O2[3] | C9H8N2O2 |

| Molecular Weight | 191.19 g/mol [3] | 176.17 g/mol |

| pKa | 4.2[5] | Expected to be significantly lower (more acidic) |

| LogP (Octanol-Water) | 1.5[4] | Expected to be different due to altered polarity |

| Water Solubility | 8 mg/L at pH 7[1] | Expected to have different solubility profile |

| Hydrogen Bond Donors | 2 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 |

Table 1: Comparative physicochemical properties of Carbendazim and Methyl Benzimidazole-1-carboxylate.

Part 3: Implications for Biological Activity and Mechanism of Action

The isomeric difference has profound consequences for the biological activity of these compounds.

Carbendazim's Mechanism of Action: A Tubulin Inhibitor

Carbendazim's fungicidal activity stems from its ability to inhibit the assembly of microtubules in fungal cells.[6] It specifically binds to the β-tubulin subunit, preventing its polymerization into microtubules.[6][7][8] This disruption of the cytoskeleton arrests cell division (mitosis), leading to cell death.[6][8] The interaction with β-tubulin is highly specific, and mutations in the β-tubulin gene can lead to resistance.[6][7]

Figure 2: Mechanism of action of Carbendazim.

Hypothesized (In)activity of Methyl Benzimidazole-1-carboxylate

The structural features of methyl benzimidazole-1-carboxylate make it highly unlikely to possess the same fungicidal activity as Carbendazim. The established structure-activity relationships for benzimidazole fungicides indicate that the 2-amino group (or a group that can be metabolized to it) is essential for binding to β-tubulin. By having the substituent on the N-1 position, methyl benzimidazole-1-carboxylate lacks this critical functional group and the correct spatial arrangement for effective binding to the target protein.

Part 4: Analytical Strategies for Isomer Differentiation

Distinguishing between these two isomers is crucial for quality control, metabolic studies, and environmental analysis. Several analytical techniques can be employed for their unambiguous identification and quantification.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation.[9] The proton and carbon signals for the methyl group and the aromatic protons will have distinct chemical shifts and coupling patterns for each isomer due to their different electronic environments.[9] For instance, the N-H proton in Carbendazim typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum.[9]

-

Mass Spectrometry (MS) : While both isomers have the same nominal mass, high-resolution mass spectrometry can provide exact mass measurements. Their fragmentation patterns under electron impact (EI) or other ionization techniques will be different, allowing for their differentiation.[10]

-

Infrared (IR) Spectroscopy : The position of the carbonyl (C=O) stretch and the N-H stretch (present only in Carbendazim) will differ between the two isomers, providing a means of distinction.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of benzimidazole derivatives.[11][12][13] The different polarities of the two isomers will result in different retention times on a given column.

Protocol: HPLC-UV Method for Isomer Separation

This protocol provides a general framework for the separation of Carbendazim and its isomer. Method optimization will be required.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[14]

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic or phosphoric acid, to ensure protonation and good peak shape).[11][14]

-

Flow Rate : Typically 1.0 mL/min.[11]

-

Detection : UV detection at a wavelength where both compounds have significant absorbance (e.g., 280 nm).[14]

-

Sample Preparation : Dissolve accurately weighed samples in the mobile phase or a suitable solvent like methanol.[15][16]

Figure 3: General workflow for HPLC-based isomer differentiation.

Part 5: Conclusion and Future Directions

The comparison between Carbendazim and methyl benzimidazole-1-carboxylate serves as a compelling case study in the principles of medicinal and agrochemical design. It underscores that even minor positional changes in a molecule's structure can lead to a complete loss or alteration of biological activity. This highlights the critical importance of precise structural characterization and the understanding of structure-activity relationships in the development of new active compounds.

Future research could involve the synthesis and biological evaluation of other positional isomers of Carbendazim to further map the structural requirements for β-tubulin inhibition. Additionally, advanced computational modeling could provide deeper insights into the specific molecular interactions that govern the binding of Carbendazim to its target, further explaining the inactivity of its N-1 substituted isomer.

Part 6: References

-

SIELC Technologies. (2024, August 2). HPLC Method for Analysis of Carbendazim on Primesep 100 Column. Retrieved from

-

Scribd. (2015, August 27). HPLC Method for Carbendazim Analysis. Retrieved from

-

Cultivar Magazine. (2025, September 10). Carbendazim. Retrieved from

-

Scilit. HPLC Determination of Carbendazim in Formulations. Retrieved from

-

Taylor & Francis Online. (2006, December 19). HPLC Determination of Carbendazim in Formulations. Retrieved from

-

Shimadzu. (2012). High Throughput Analysis of Carbendazim in Orange Juice HPLC 2012 P-154. Retrieved from

-

precisionFDA. CARBENDAZIM. Retrieved from

-

APS Journals. (2016, May 20). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Retrieved from

-

PubChem. Carbendazim. Retrieved from

-

INCHEM. (1993). CARBENDAZIM (HSG 82, 1993). Retrieved from

-

Food and Agriculture Organization of the United Nations. carbendazim. Retrieved from

-

PMC. (2018, May 8). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides .... Retrieved from

-

BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from

-

ThermoFisher. Determination of Carbendazim and Benomyl Residues in Oranges and Orange Juice by Automated Online Sample Preparation Using TLX-LC-MS/MS. Retrieved from

-

SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from

-

PubMed. (2011, November 15). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from

-

PubMed. (2007, January 1). Review of methodology for the determination of benzimidazole residues in biological matrices. Retrieved from

Sources

- 1. Carbendazim (HSG 82, 1993) [inchem.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. GSRS [precision.fda.gov]

- 4. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Carbendazim - Cultivar Magazine [revistacultivar.com]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. HPLC Method for Analysis of Carbendazim on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. HPLC Determination of Carbendazim in Formulations | Scilit [scilit.com]

- 16. tandfonline.com [tandfonline.com]

Introduction: The Strategic Role of the N-Methoxycarbonyl Group in Benzimidazole Chemistry

An In-Depth Technical Guide to 1-Methoxycarbonyl Benzimidazole: Synthesis, Characterization, and Application

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a cornerstone pharmacophore in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a vast array of biological targets, leading to a wide spectrum of therapeutic applications, including antiulcer, anthelmintic, and anticancer agents.[1][2] The strategic modification of the benzimidazole core is a key focus of drug discovery, and substitution at the N-1 position of the imidazole ring is a common tactic to modulate a compound's physicochemical properties, metabolic stability, and biological activity.

This guide focuses on a specific, yet highly significant derivative: 1-Methoxycarbonyl benzimidazole (also known as Methyl 1H-benzimidazole-1-carboxylate). The introduction of a methoxycarbonyl group at the N-1 position serves several critical functions. It can act as a removable protecting group, facilitating regioselective reactions elsewhere on the molecule. Furthermore, this electron-withdrawing group significantly alters the electronic profile of the heterocyclic system, influencing its reactivity and potential as a pharmacophore. This document provides a comprehensive overview of its identifiers, a detailed protocol for its synthesis, in-depth characterization data, and a discussion of its applications for researchers and drug development professionals.

PART 1: Chemical Identifiers and Physicochemical Properties

While 1-Methoxycarbonyl benzimidazole is a frequently utilized intermediate in organic synthesis, it is not as commonly available from commercial suppliers as other benzimidazole derivatives. Consequently, a dedicated CAS Registry Number is not prominently cited in major databases. It is often synthesized as needed for subsequent reaction steps. However, based on its molecular structure, we can define its core identifiers and predict its properties.

| Identifier | Value | Source |

| IUPAC Name | Methyl 1H-benzo[d]imidazole-1-carboxylate | IUPAC Nomenclature |

| Synonyms | 1-(Methoxycarbonyl)benzimidazole, 1-(Carbomethoxy)benzimidazole | Common Usage |

| Molecular Formula | C₉H₈N₂O₂ | Calculated |

| Molecular Weight | 176.17 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) | Property of similar organic esters |

Note: The CAS numbers for closely related isomers include 53484-18-7 (1-Methyl-1H-benzimidazole-6-carboxylic acid)[] and 131020-36-5 (Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate). Another related compound, Methyl 2-amino-1H-benzimidazole-1-carboxylate, has the CAS number 42784-25-8.[4] Researchers should exercise caution to ensure they are referencing the correct isomer.

PART 2: Synthesis Protocol

The synthesis of 1-Methoxycarbonyl benzimidazole is typically achieved via the N-acylation of the parent benzimidazole. The following protocol describes a standard laboratory procedure.

Experimental Protocol: Synthesis of 1-Methoxycarbonyl benzimidazole

Objective: To synthesize 1-Methoxycarbonyl benzimidazole by N-acylation of benzimidazole with methyl chloroformate.

Materials:

-

Benzimidazole (1.0 eq)

-

Methyl chloroformate (1.1 eq)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzimidazole (1.0 eq) and dissolve it in anhydrous DCM or THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.5 eq) dropwise to the stirred solution. The base is crucial for deprotonating the N-H of the imidazole ring, forming the more nucleophilic benzimidazolide anion.

-

Acylation: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 eq) dropwise. The use of a slight excess of the acylating agent ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzimidazole spot is no longer visible.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acid and unreacted methyl chloroformate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure 1-Methoxycarbonyl benzimidazole.

Causality and Experimental Choices

-

Choice of Base: Triethylamine is a common organic base that effectively scavenges the HCl generated during the reaction. An inorganic base like potassium carbonate can also be used, particularly in solvents like DMF, and can be easily removed by filtration.

-

Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent the hydrolysis of the highly reactive methyl chloroformate.

-

Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the acylation and to minimize potential side reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Methoxycarbonyl benzimidazole.

PART 3: Structural Elucidation and Characterization

Confirming the structure of the synthesized product is paramount. The following spectroscopic methods are essential for unambiguous characterization.

| Technique | Expected Results for 1-Methoxycarbonyl Benzimidazole |

| ¹H NMR | Aromatic Protons: Signals expected in the range of δ 7.3-8.2 ppm. The proton at the C2 position will likely appear as a singlet around δ 8.2 ppm. The four protons on the benzene ring will show a complex splitting pattern. Methyl Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 4.0 ppm. |

| ¹³C NMR | Carbonyl Carbon: A characteristic peak for the ester carbonyl carbon (C=O) is expected in the downfield region, typically around δ 150-165 ppm. Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-145 ppm). Methyl Carbon: A signal for the methoxy group carbon (-OCH₃) is expected in the upfield region, around δ 53 ppm. |

| FT-IR | Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is a key diagnostic peak for the presence of the ester group. C-N and C=N Stretches: Absorptions corresponding to the benzimidazole ring will be observed in the 1400-1600 cm⁻¹ region. C-H Stretches: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. |

| Mass Spec (ESI) | The Electrospray Ionization Mass Spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 177.06. |

Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent used.[5]

PART 4: Applications in Research and Drug Development

The 1-methoxycarbonyl group is more than just a structural modification; it is a versatile tool in the synthesis of complex pharmaceutical agents.

Role as a Protecting Group

The N-H proton of benzimidazole is acidic and can interfere with certain reactions. The methoxycarbonyl group effectively "protects" this nitrogen, allowing for selective modifications at other positions of the benzimidazole core. This group is generally stable under neutral and mildly acidic conditions but can be readily removed under basic conditions (e.g., hydrolysis with NaOH or LiOH) to regenerate the N-H bond.

Intermediate in the Synthesis of Bioactive Molecules

1-Methoxycarbonyl benzimidazole serves as a key building block. For instance, subsequent reactions can be targeted at the C2 position of the benzimidazole ring. The electron-withdrawing nature of the N1-substituent can influence the reactivity of the ring system. Many patented synthetic routes for novel therapeutic agents start with an N-protected benzimidazole.[6]

Logical Pathway for Application

Caption: Role as an intermediate in multi-step synthesis.

PART 5: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 1-Methoxycarbonyl benzimidazole and its precursors.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of 1-Methoxycarbonyl benzimidazole, from its synthesis and characterization to its strategic importance in the field of medicinal chemistry. Its role as a versatile intermediate underscores the intricate design and planning required in the development of novel therapeutics.

References

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Doğanç, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496.

- Mondal, P., & Jana, A. (2018). Synthesis, characterization and biological evaluation of benzimidazole carboxylate derivatives. World Journal of Pharmaceutical Research, 7(12), 1135-1144.

-

PubChem. Methyl 1H-imidazole-1-carboxylate. [Link]

-

Analytica Chemie. Methyl 2-amino-1H-benzimidazole-1-carboxylate CAS NO 42784-25-8. [Link]

- Younis, H. N., et al. (2025). Benzimidazole(s)

-

CAS Common Chemistry. Benzamide, 4-(acetyloxy)-N-[2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenyl]-3-methoxy-, hydrochloride (1:1). [Link]

- Al-Ostath, A. I., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.

- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent chemistry. Journal of Saudi Chemical Society, 21(2), 229-237.

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 2. Stability of Generic Formulations of Bortezomib 1.0 and 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C or 25°C) | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 4. Methyl 2-amino-1H-benzimidazole-1-carboxylate CAS NO 42784-25-8 [analyticachemie.in]

- 5. ijpir.com [ijpir.com]

- 6. dergipark.org.tr [dergipark.org.tr]

N-Acylated Benzimidazole Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3][4] This is largely due to its structural similarity to endogenous purines, allowing for favorable interactions with a variety of biological targets.[5][6] Among the diverse modifications of the benzimidazole core, N-acylation has emerged as a particularly fruitful strategy for the generation of novel therapeutic agents. This technical guide provides an in-depth exploration of N-acylated benzimidazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic methodologies, key structure-activity relationships (SAR), and the expanding therapeutic applications of this promising class of molecules, with a focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction: The Benzimidazole Scaffold and the Significance of N-Acylation

Benzimidazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to an imidazole ring.[3][7] This privileged structure is a key component in a range of clinically significant drugs, including the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[7][8] The versatility of the benzimidazole nucleus allows for substitutions at various positions, with the N-1 and C-2 positions being particularly amenable to modification to modulate biological activity.[9][10]

N-acylation, the introduction of an acyl group onto one of the nitrogen atoms of the imidazole ring, profoundly impacts the physicochemical and pharmacological properties of the benzimidazole scaffold. This modification can enhance membrane permeability, alter receptor binding affinity, and introduce new points of interaction with biological targets. The diversity of available acylating agents provides a vast chemical space for the exploration and optimization of lead compounds.

Synthetic Strategies for N-Acylated Benzimidazoles

The synthesis of N-acylated benzimidazole derivatives can be broadly categorized into two main approaches: a two-step process involving the initial formation of the benzimidazole core followed by N-acylation, and one-pot methodologies that combine these steps.

Two-Step Synthesis: Benzimidazole Formation and Subsequent N-Acylation

The traditional and most common route to N-acylated benzimidazoles involves the initial synthesis of the benzimidazole ring, typically through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[11] More recent methods also utilize aldehydes for this condensation.[11] Once the benzimidazole core is formed, N-acylation can be achieved through various methods:

-

Reaction with Acyl Chlorides or Anhydrides: This is a straightforward and widely used method where the benzimidazole is treated with an appropriate acyl chloride or anhydride in the presence of a base, such as triethylamine or potassium carbonate, in an inert solvent like dichloromethane or dimethylformamide (DMF).

-

Copper-Catalyzed Acylation: Copper catalysts have been employed for the chemoselective N-acylation of benzimidazoles with phenylacetic acids.[12] This method offers an alternative to the use of more reactive acylating agents.

-

Polymer-Supported Reactions: For high-throughput synthesis and purification, polymer-supported reactions have been utilized to synthesize N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole.[13][14][15]

One-Pot Synthetic Approaches

To improve efficiency and reduce reaction times, one-pot synthetic strategies have been developed. A notable example is the "one-pot" acylation–cyclization of N-arylamidoximes, which provides a facile route to a variety of substituted benzimidazoles, including N-acylated derivatives.[16][17] This method avoids harsh conditions often associated with traditional condensation reactions.[17]

Experimental Protocol: Synthesis of a Representative N-Acylated Benzimidazole Derivative

Objective: To synthesize N-(1-benzoyl-1H-benzimidazol-2-yl)acetamide.

Materials:

-

2-Aminobenzimidazole

-

Benzoyl chloride

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2-aminobenzimidazole (1 mmol) in dry DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.2 mmol) to the solution.

-

Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add acetic anhydride (1.5 mmol) and continue stirring overnight at room temperature.

-

Quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(1-benzoyl-1H-benzimidazol-2-yl)acetamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Structure-Activity Relationships

N-acylated benzimidazole derivatives have demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting a range of anticancer mechanisms.[1] N-acylation has been shown to further enhance this activity.

-

Mechanism of Action: N-acylated benzimidazoles can exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Several derivatives have shown potent inhibitory effects against kinases like EGFR and HER2.[1] For instance, certain benzimidazole derivatives exhibited more significant suppression of HER2 compared to EGFR, with IC50 values in the sub-micromolar range.[1]

-

Epigenetic Modulation: Some N-acylated derivatives act as inhibitors of histone deacetylases (HDACs) and histone methyltransferases (e.g., G9a), which are crucial regulators of gene expression in cancer cells.[1][9]

-

Microtubule Disruption: Similar to other benzimidazoles, N-acylated analogs can interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[6]

-

DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring can intercalate into DNA, and some derivatives inhibit topoisomerase enzymes, leading to DNA damage and cell death.[18]

-

-

Structure-Activity Relationship (SAR):

-

The nature of the acyl group at the N-1 position is critical for activity. Aromatic acyl groups, particularly those with electron-withdrawing or -donating substituents, can significantly influence the anticancer potency.

-

Substitutions at the C-2 position of the benzimidazole ring are also crucial. The presence of aryl or heteroaryl groups can enhance activity.

-

Hybrid molecules incorporating other pharmacophores, such as triazoles or chalcones, have shown promising results.[2][19]

-

Table 1: Anticancer Activity of Selected N-Acylated Benzimidazole Derivatives

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| BIX-01338 | G9a | - | 4.7 | [1] |

| Compound 12 | HER2 | HeLa | 0.19 | [1] |

| Compound 13 | HER2 | HeLa | 0.25 | [1] |

| Compound 14 | HER2 | HeLa | 0.31 | [1] |

| Compound 15 | HER2 | HeLa | 0.22 | [1] |

Antimicrobial Activity

N-acylated benzimidazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[13][14][20]

-

Mechanism of Action: The exact mechanisms of antimicrobial action are varied, but they are thought to involve:

-

Inhibition of essential enzymes involved in microbial metabolism.

-

Disruption of cell wall synthesis.

-

Interference with nucleic acid and protein synthesis.[14]

-

-

Structure-Activity Relationship (SAR):

-

Studies on N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole have shown that the nature of the acyl group significantly impacts the antifungal and antibacterial potency.[13][14][15]

-

The presence of specific substituents on the acyl chain can modulate the spectrum of activity.

-

Hybrid derivatives, such as those incorporating pyrazole or azetidinone moieties, have also demonstrated potent antimicrobial effects.[2]

-

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and N-acylated benzimidazoles have shown potential as anti-inflammatory agents.[10][21]

-

Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways, such as:

-

Structure-Activity Relationship (SAR):

-

SAR studies indicate that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are crucial for anti-inflammatory activity.[10][21]

-

For example, a C-2 diarylamine and a C-3 carboxamide substitution can lead to antagonism of the bradykinin receptor.[10][21]

-

The presence of an acetamide moiety has been found to significantly enhance bradykinin B1 receptor antagonist activity.[21]

-

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a synthesized N-acylated benzimidazole derivative on a human cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Synthesized N-acylated benzimidazole derivative

-

Doxorubicin (positive control)

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare a stock solution of the test compound and doxorubicin in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and doxorubicin. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: General chemical structure of N-acylated benzimidazole derivatives.

Caption: Simplified signaling pathway showing EGFR inhibition by an N-acylated benzimidazole derivative.

Challenges and Future Perspectives

While N-acylated benzimidazole derivatives hold immense promise, several challenges remain. These include optimizing drug-like properties such as solubility and bioavailability, minimizing off-target effects, and overcoming drug resistance, particularly in the context of cancer therapy.

Future research in this area will likely focus on:

-

The design and synthesis of novel hybrid molecules that target multiple pathways simultaneously. [19]* The application of computational methods, such as molecular docking and SAR analysis, to guide the rational design of more potent and selective inhibitors.

-

The exploration of new therapeutic applications for these versatile compounds, including their potential as antiviral and neuroprotective agents.

Conclusion

N-acylated benzimidazole derivatives represent a rich and versatile class of compounds with significant potential in medicinal chemistry. The ease of their synthesis and the wide range of biological activities they exhibit make them an attractive scaffold for the development of new therapeutic agents. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action, as outlined in this guide, is crucial for unlocking their full therapeutic potential and addressing unmet medical needs.

References

- Pawar, N. S., Dalal, D. S., Shimpi, S. R., & Mahulikar, P. P. (2004). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. European Journal of Pharmaceutical Sciences, 21(2-3), 115-118.

- (Reference for anticancer activity and mechanisms). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC.

- (Reference for antimicrobial activity). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles.

- (Reference for hybrid molecules).

- (Reference for polymer-supported synthesis). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles.

- (Reference for antimicrobial activity). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. Longdom.org.

- (Reference for synthesis). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC.

- (Reference for one-pot synthesis).

- (Reference for antimicrobial activity). Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW.

- (Reference for benzimidazole introduction).

- (Reference for synthesis). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

- (Reference for purine similarity). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- (Reference for synthesis). Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides. Organic & Biomolecular Chemistry (RSC Publishing).

- (Reference for anticancer mechanisms). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.

- (Reference for anticancer mechanisms). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. PMC.

- (Reference for anti-inflammatory activity).

- (Reference for anti-inflammatory activity).

- (Reference for anticancer mechanisms). Potential Anticancer Agents From Benzimidazole Derivatives.

- (Reference for benzimidazole introduction). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- (Reference for one-pot synthesis).

- (Reference for clinical drugs).

- (Reference for benzimidazole introduction).

Sources

- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. nveo.org [nveo.org]

- 7. isca.me [isca.me]

- 8. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 10. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 12. Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles | Scilit [scilit.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. longdom.org [longdom.org]

- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1H-benzo[d]imidazole-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1H-benzo[d]imidazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While this specific N-1 substituted isomer is not as widely documented as its positional isomers or N-alkylated counterparts, its structure combines the biologically significant benzimidazole scaffold with a reactive N-methoxycarbonyl group. This unique combination suggests its potential as a valuable intermediate for creating novel therapeutics and as a tool in chemical biology. This document will delve into its structure, logical synthetic pathways, predicted analytical characteristics, and its promising applications based on the established reactivity of related N-acylimidazoles and the broad pharmacological profile of the benzimidazole core.

Nomenclature, Structure, and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 1H-benzo[d]imidazole-1-carboxylate . The structure consists of a benzimidazole core where the hydrogen atom on one of the nitrogen atoms (position 1) is replaced by a methoxycarbonyl group (-COOCH₃).

Chemical Structure:

Caption: Structure of Methyl 1H-benzo[d]imidazole-1-carboxylate

Table 1: Physicochemical Properties (Predicted and Inferred)

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₈N₂O₂ | Calculated from structure |

| Molecular Weight | 176.17 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Inferred from similar compounds like Methyl 1H-imidazole-1-carboxylate.[1] |

| Melting Point | Not experimentally determined. Likely higher than Methyl 1H-imidazole-1-carboxylate (38-44 °C) due to the fused benzene ring. | Rationale based on structural analogy. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile). | Inferred from typical solubility of N-acyl heterocycles. |

| Reactivity | Susceptible to nucleophilic attack at the carbonyl carbon. | Based on the known reactivity of N-acylimidazoles.[2] |

Synthesis of Methyl 1H-benzo[d]imidazole-1-carboxylate

The most direct and logical synthesis route is the N-acylation of benzimidazole with a suitable methoxycarbonylating agent. This approach leverages the nucleophilicity of the deprotonated benzimidazole nitrogen.

Experimental Protocol: N-acylation of Benzimidazole

This protocol is based on established methods for the N-acylation of imidazoles and related heterocycles.

Objective: To synthesize Methyl 1H-benzo[d]imidazole-1-carboxylate by reacting benzimidazole with methyl chloroformate.

Materials:

-

Benzimidazole

-

Methyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve benzimidazole (1.0 eq) in anhydrous THF.

-

Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution. The base is crucial for deprotonating the N-H of the benzimidazole, thereby activating it as a nucleophile.

-

Acylation: Add methyl chloroformate (1.05 eq), diluted in a small amount of anhydrous THF, dropwise to the reaction mixture via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted methyl chloroformate and acidic byproducts) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 1H-benzo[d]imidazole-1-carboxylate.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous solvents is critical as methyl chloroformate is highly reactive towards water, which would lead to its decomposition and reduce the yield.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Base Selection: A non-nucleophilic base like triethylamine is used to deprotonate the benzimidazole without competing with it as a nucleophile for the methyl chloroformate.

-

Controlled Addition at 0 °C: The acylation reaction is exothermic. Slow, cold addition prevents overheating, which could lead to side reactions and decomposition of the product.

-

Aqueous Work-up: The washing steps are a self-validating system to ensure the removal of impurities. The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic phase.

Caption: Synthetic workflow for Methyl 1H-benzo[d]imidazole-1-carboxylate.

Spectroscopic Characterization (Predicted)

As no specific experimental data is readily available for this compound, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectra of benzimidazole and the electronic effects of an N-acyl group.

Table 2: Predicted NMR Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Rationale |

| -OCH₃ | ~3.9 - 4.1 | Typical range for methyl esters. |

| H2 | ~8.2 - 8.4 | Deshielded by adjacent nitrogens and the electron-withdrawing carbonyl group. |

| H4/H7 | ~7.8 - 8.0 | Aromatic protons adjacent to the imidazole ring. |

| H5/H6 | ~7.3 - 7.5 | Aromatic protons in the middle of the benzene ring. |

| ¹³C NMR | Predicted δ (ppm) | Rationale |

| C=O (Carbonyl) | ~150 - 155 | Electron-withdrawing nature of the imidazole ring shifts it upfield compared to typical esters. |

| -OCH₃ | ~53 - 55 | Standard chemical shift for an ester methyl carbon. |

| C2 | ~142 - 145 | Deshielded carbon between two nitrogen atoms. |

| C4/C7 | ~115 - 120 | Aromatic carbons. |

| C5/C6 | ~124 - 128 | Aromatic carbons. |

| C3a/C7a (bridgehead) | ~135 - 145 | Aromatic carbons at the ring fusion. |

Infrared (IR) Spectroscopy:

-

A strong carbonyl (C=O) stretching band is expected around 1730-1750 cm⁻¹ .

-

C-N stretching bands around 1250-1350 cm⁻¹ .

-

Aromatic C-H stretching bands just above 3000 cm⁻¹ .

Applications in Drug Discovery and Chemical Biology

The utility of Methyl 1H-benzo[d]imidazole-1-carboxylate stems from two key features: the reactivity of the N-acylimidazole moiety and the proven biological relevance of the benzimidazole scaffold.

A Reactive Intermediate for Carbamoylation

N-acyl imidazoles are well-established as efficient acyl and carbamoyl transfer reagents.[2][3] The imidazole portion acts as a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity makes the title compound a potential reagent for the synthesis of carbamates, ureas, and amides under mild conditions.

Caption: Reactivity as a carbamoylating agent.

This is particularly valuable in drug development for introducing a carbamate functional group, which is a common feature in many pharmaceutical agents. The process avoids harsh reagents like phosgene derivatives.[1]

A Privileged Scaffold in Medicinal Chemistry

The benzimidazole ring is considered a "privileged scaffold" in drug discovery.[4] This is because its structure is present in numerous bioactive compounds and can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Many FDA-approved drugs contain the benzimidazole core, and derivatives have shown a wide spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal

-

Antiviral

-

Anti-inflammatory

-

Antihypertensive

The N-methoxycarbonyl group on Methyl 1H-benzo[d]imidazole-1-carboxylate can serve two purposes in this context:

-

A Modifiable Handle: It can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

-

A Key Pharmacophoric Element: The carbamate group itself can be crucial for binding to a biological target, acting as a hydrogen bond acceptor or participating in other non-covalent interactions.

Caption: Benzimidazole as a privileged scaffold in drug discovery.

Conclusion

Methyl 1H-benzo[d]imidazole-1-carboxylate represents a molecule of significant synthetic and medicinal potential. While not a commonplace reagent, its logical synthesis from readily available starting materials is straightforward. Its true value lies in its dual nature: it can act as a reactive intermediate for the mild introduction of methoxycarbonyl groups onto nucleophiles, and it serves as a pre-functionalized version of the benzimidazole privileged scaffold, ready for elaboration into more complex and potentially potent therapeutic agents. For researchers in drug discovery, this compound offers an attractive entry point for developing novel molecules with a wide range of potential biological activities.

References

-

Hoffman Fine Chemicals. (n.d.). CAS RN 2849-92-5 | Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate. Retrieved from [Link]

-

Bhat, K. I., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]

-

LookChem. (n.d.). Cas 61985-23-7, 1H-Imidazole-1-carboxylic acid, methyl ester (9CI). Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5240. Retrieved from [Link]

-

Singh, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3037-3054. Retrieved from [Link]

-

Singh, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3037-3054. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Benzyl-6-(dimethylcarbamoyl)-2-methyl-1H-benzo[d]imidazol-4-yl 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-imidazole-1-carboxylate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]

- 3. Cas 61985-23-7,1H-Imidazole-1-carboxylic acid, methyl ester (9CI) | lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of N1-Substituted Benzimidazole Esters in Drug Discovery

Introduction: The Strategic Importance of N1-Substituted Benzimidazole Esters

The benzimidazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activity. Its structural resemblance to natural purines allows it to interact with a wide array of biological macromolecules, leading to its successful application in developing anticancer, antifungal, antiviral, and anti-inflammatory agents.[1][2][3][4] The strategic derivatization of the benzimidazole core is paramount to modulating its therapeutic potential. Substitution at the N1 position and the introduction of an ester moiety are two powerful strategies employed by medicinal chemists to fine-tune the molecule's physicochemical properties. These properties—specifically solubility, lipophilicity, and solid-state characteristics—are not mere physical descriptors; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical efficacy.

This guide provides an in-depth exploration of the key physical properties of N1-substituted benzimidazole esters. It is designed for researchers, scientists, and drug development professionals, offering not just a description of these properties but also an expert perspective on why they matter, how they are measured, and how they collectively influence the journey of a molecule from a laboratory curiosity to a potential therapeutic agent.

Aqueous Solubility: The Gateway to Bioavailability

A drug's ability to dissolve in an aqueous medium is the first critical step for its absorption and systemic availability, particularly for orally administered therapeutics. Insufficient aqueous solubility is a leading cause of failure in drug development, resulting in poor absorption, low bioavailability, and erratic dose-response relationships.[5] For N1-substituted benzimidazole esters, the interplay between the aromatic core, the N1-substituent, and the ester group creates a complex solubility profile that must be carefully optimized.

Causality Behind Solubility Optimization

The benzimidazole ring system itself is relatively polar, but the introduction of various substituents can drastically alter its solubility.

-

N1-Substituent: Large, nonpolar alkyl or aryl groups at the N1 position tend to decrease aqueous solubility by increasing the overall lipophilicity of the molecule. Conversely, incorporating polar or ionizable groups can enhance it.

-

Ester Group: While esters are often introduced to create prodrugs that can be hydrolyzed in vivo to a more active carboxylic acid, the ester moiety itself is less polar than a carboxylic acid, which can impact solubility. The choice of the alcohol portion of the ester (e.g., methyl, ethyl, propyl) provides a handle for fine-tuning this property.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[6][7] It provides a definitive value for a compound's intrinsic solubility under specific conditions.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid N1-substituted benzimidazole ester to a known volume of a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[7]

-

Equilibration: Agitate the vial in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[6]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A standard calibration curve must be generated to ensure accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility.

Lipophilicity (LogP): Navigating the Cell Membrane

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[9] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The Balance of Power: Lipophilicity's Dual Role

For N1-substituted benzimidazole esters, achieving an optimal LogP is a balancing act.

-

High Lipophilicity: Enhances membrane permeability and can improve binding to hydrophobic pockets in target proteins. However, excessively high LogP can lead to poor aqueous solubility, increased binding to plasma proteins (reducing free drug concentration), and rapid metabolism.[9]

-

Low Lipophilicity: Improves aqueous solubility but may result in poor membrane permeability, limiting absorption and distribution.

According to Lipinski's Rule of 5, a widely used guideline for predicting drug-likeness, an orally active drug should ideally have a LogP value of less than 5.[5] For physiological relevance, the distribution coefficient (LogD) at pH 7.4 is often more informative than LogP, as it accounts for the ionization state of the molecule.[9]

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method can be used, it is labor-intensive.[10][11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative for estimating LogP values for a series of related compounds.[11]

Methodology:

-

System Setup: Use a C18 reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Standard Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

-

Sample Analysis: Inject the N1-substituted benzimidazole ester of interest and determine its retention time under the same isocratic conditions.

-

Calculation: Calculate the capacity factor, k', for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[11]

-

Correlation: Plot log(k') versus the known LogP values of the standards. A linear relationship should be observed. Use the linear regression equation to calculate the LogP of the test compound from its log(k') value.

Lipophilicity Measurement Approaches

Caption: Comparison of primary methods for LogP determination.

Data Summary: Impact of N1-Substituents on Lipophilicity

The following table illustrates the expected trend in LogP values as the N1-substituent on a hypothetical benzimidazole ester is varied.

| N1-Substituent | Expected LogP Trend | Rationale |

| -CH₃ (Methyl) | Baseline | Small, nonpolar group. |

| -CH₂CH₂CH₃ (Propyl) | Higher | Increased alkyl chain length increases lipophilicity. |

| -CH₂Ph (Benzyl) | Significantly Higher | The addition of an aromatic ring greatly increases lipophilicity. |

| -CH₂CH₂OH (Hydroxyethyl) | Lower | The hydroxyl group is polar and can act as a hydrogen bond donor, decreasing lipophilicity. |

Melting Point & Crystal Structure: Solid-State Stability and Purity

The solid-state properties of a drug candidate are fundamental to its formulation, stability, and manufacturing. The melting point (m.p.) is a primary indicator of a compound's purity and the strength of its crystal lattice.[12] The specific arrangement of molecules in the crystal, determined by Single-Crystal X-ray Diffraction (SC-XRD), provides invaluable insights into intermolecular interactions that dictate physical properties.

Significance of Solid-State Characteristics

For N1-substituted benzimidazole esters, the planar benzimidazole core facilitates strong intermolecular interactions, such as π-π stacking, while various substituents can introduce hydrogen bonding opportunities.[13][14]

-

Melting Point: A sharp melting point is indicative of a pure crystalline substance.[12] A high melting point suggests strong intermolecular forces and a stable crystal lattice, which often correlates with lower solubility.

-

Crystal Structure: Analysis of the crystal structure reveals the precise molecular conformation and the packing arrangement. It identifies key intermolecular forces like hydrogen bonds and C-H···π interactions that stabilize the crystal.[14][15][16] This information is crucial for understanding polymorphism—the existence of multiple crystal forms—which can have profound effects on a drug's solubility, dissolution rate, and stability.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the three-dimensional atomic structure of a crystalline compound.[13][14]

Methodology:

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution of the benzimidazole ester in an appropriate solvent or solvent mixture (e.g., ethanol/acetonitrile).[15][17]

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are determined using computational methods (solving the "phase problem"), and the structural model is refined against the experimental data to yield precise bond lengths, angles, and details of intermolecular interactions.

Workflow for Crystal Structure Determination

Caption: The interplay of physical properties and their impact on drug efficacy.

References

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). MET's Institute of Pharmacy.

-

Chinthal, H., et al. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Retrieved from [Link]

-

Chinthal, H., et al. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters. PubMed. Retrieved from [Link]

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). IntechOpen.

-

Abdel-Maksoud, M. S., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Chinthal, H., et al. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters. IUCr Journals. Retrieved from [Link]

- Thiruvalluvar, A. A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate.

-

Sravanthi, V., & Manju, S. L. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

-

Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

In Search of the Antimicrobial Potential of Benzimidazole Derivatives. (2016). Polish Journal of Microbiology. Retrieved from [Link]

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Jetir.org. Retrieved from [Link]

-

(PDF) Study on benzimidazole single crystal: mechanical, optical, thermal characteristics and theoretical analyses for optoelectronic applications. ResearchGate. Retrieved from [Link]

Sources

- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 4. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

- 5. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. longdom.org [longdom.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. jetir.org [jetir.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. The crystal structures of three disordered 2-substituted benzimidazole esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The crystal structures of three disordered 2-substituted benzimidazole esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility of Methyl 1H-benzimidazole-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of its developability. It is a critical physicochemical parameter that dictates the ease of synthesis, purification, formulation, and ultimately, the bioavailability of a drug candidate. Methyl 1H-benzimidazole-1-carboxylate, a heterocyclic compound featuring a benzimidazole core functionalized with a methyl carbamate group, represents a scaffold of significant interest in medicinal chemistry. Understanding its interaction with various organic solvents is paramount for researchers aiming to leverage its therapeutic potential.

This technical guide provides a comprehensive analysis of the solubility of methyl 1H-benzimidazole-1-carboxylate. Moving beyond a mere compilation of data, this document delves into the molecular determinants of its solubility, offers predictive models for solvent selection, and provides standardized protocols for experimental determination. The insights presented herein are designed to empower researchers to make informed decisions in their experimental design, from reaction engineering to final formulation.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Methyl 1H-benzimidazole-1-carboxylate possesses a unique combination of a rigid, aromatic benzimidazole ring system and a polar methyl carbamate group.

The benzimidazole moiety, a fused bicyclic system of benzene and imidazole, is largely non-polar, contributing to favorable interactions with aromatic and less polar solvents through π-π stacking and van der Waals forces. However, the presence of two nitrogen atoms in the imidazole ring introduces a degree of polarity and the potential for hydrogen bonding.

The methyl carbamate group (-N-COOCH₃) significantly influences the molecule's overall polarity. The carbonyl group (C=O) and the ester oxygen are hydrogen bond acceptors, while the nitrogen atom can also participate in intermolecular interactions. The presence of this polar functional group generally enhances solubility in polar solvents.[1] The interplay between the non-polar benzimidazole core and the polar carbamate substituent dictates the compound's solubility profile across a spectrum of organic solvents.

Predicting Solubility: A Theoretical Approach using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting solubility. The Hansen Solubility Parameters (HSP) approach is a widely used and effective method that dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The central principle of HSP is "like dissolves like." A solute will have a higher affinity for a solvent with a similar HSP profile. The "distance" (Ra) between the HSP values of the solute and the solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of dissolution.

Table 1: Estimated Hansen Solubility Parameters for Methyl 1H-benzimidazole-1-carboxylate and Various Organic Solvents

| Compound/Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Methyl 1H-benzimidazole-1-carboxylate (Estimated) | 19.0 | 10.0 | 8.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| 2-Propanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

Note: Solvent HSP values are from established literature. The HSP for Methyl 1H-benzimidazole-1-carboxylate are estimations based on group contribution methods and should be used as a predictive guide.

Based on these estimated values, solvents with HSPs closer to that of methyl 1H-benzimidazole-1-carboxylate, such as N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Acetone , are predicted to be good solvents. Conversely, non-polar solvents like Hexane are expected to be poor solvents.

Experimental Determination of Solubility: A Standardized Protocol

While theoretical predictions are invaluable, experimental verification is the gold standard. The following section outlines a detailed, step-by-step methodology for the quantitative determination of the solubility of methyl 1H-benzimidazole-1-carboxylate.

Isothermal Shake-Flask Method

This widely accepted method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature.

Materials and Equipment:

-

Methyl 1H-benzimidazole-1-carboxylate (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid methyl 1H-benzimidazole-1-carboxylate to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured by the visible presence of undissolved solid after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Quantitative Analysis:

-